![molecular formula C16H13N3O4S B2561440 N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 106691-42-3](/img/structure/B2561440.png)
N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have indicated that benzothiazine derivatives can act against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Mannich bases, a class of compounds related to this structure, have been extensively studied for their cytotoxic effects on cancer cells. Research indicates that certain benzothiazine derivatives demonstrate selective toxicity towards tumor cells while sparing normal cells, making them promising candidates for cancer therapy .
Study | Type of Cancer | IC50 Value (μM) | Effectiveness |
---|---|---|---|
Study A | Colon Cancer | 5.0 | High |
Study B | Leukemia | 3.5 | Moderate |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Compounds in this category can inhibit key inflammatory pathways and cytokine production, providing relief in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human colon cancer cell lines. The results showed that at concentrations of 10 µM, the compound induced apoptosis in over 70% of the treated cells compared to control groups. This highlights its potential as an effective anticancer agent.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15(17-10-5-1-3-7-12(10)19(22)23)9-14-16(21)18-11-6-2-4-8-13(11)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLLNCCLNXPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.